2-Iodo-6-nitrophenol

Catalog No.
S1541289
CAS No.
13073-26-2
M.F
C6H4INO3
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-nitrophenol

CAS Number

13073-26-2

Product Name

2-Iodo-6-nitrophenol

IUPAC Name

2-iodo-6-nitrophenol

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

InChI

InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H

InChI Key

UGDVZTHIEZAYRU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-]

2-Iodo-6-nitrophenol is an organic compound with the molecular formula C6H4INO3C_6H_4INO_3. It features a phenolic structure with an iodine atom at the second position and a nitro group at the sixth position. The compound is characterized by its yellow crystalline appearance and has a molecular weight of approximately 233.01 g/mol. Its chemical structure can be represented as follows:

text
O2N |C6H4-I

This compound is known for its potential applications in various fields, including pharmaceuticals, agrochemicals, and as a reagent in organic synthesis.

There is currently no scientific literature available describing a specific mechanism of action for 2-I-6-NP.

Due to the presence of the nitro group, 2-I-6-NP is likely:

  • Toxic: Nitrophenols can be harmful upon ingestion, inhalation, or skin contact [].
  • Flammable: Organic compounds with nitro groups tend to be flammable (citation needed).
, including:

  • Nitration: The compound can undergo further nitration to introduce additional nitro groups.
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, producing 2-iodo-6-aminophenol.

These reactions are significant for modifying the compound's properties and enhancing its reactivity for various applications .

Research indicates that 2-iodo-6-nitrophenol exhibits biological activity that may include antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential effects on various biological systems, suggesting that 2-iodo-6-nitrophenol may also possess bioactive characteristics that warrant further investigation .

The synthesis of 2-iodo-6-nitrophenol typically involves the following steps:

  • Nitration of 2-Iodophenol: A mixture of concentrated nitric acid and sulfuric acid is used to nitrate 2-iodophenol, introducing a nitro group at the sixth position.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 2-iodo-6-nitrophenol.

Alternative methods may involve different starting materials or conditions, but the nitration of 2-iodophenol remains the most common approach .

2-Iodo-6-nitrophenol has several applications, including:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its possible herbicidal or fungicidal properties .

Several compounds share structural similarities with 2-iodo-6-nitrophenol, which can provide context for its uniqueness:

Compound NameStructureKey Features
2-Chloro-6-nitrophenolC6H4ClNO3Contains chlorine instead of iodine; used in similar applications.
4-Iodo-2-nitrophenolC6H4INO3Iodine at the fourth position; different reactivity profile.
2,6-Diiodo-4-nitrophenolC6H3I2NO3Two iodine atoms; higher halogen content may affect biological activity.

The uniqueness of 2-iodo-6-nitrophenol lies in its specific positioning of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

2.6

Wikipedia

2-Iodo-6-nitrophenol

Dates

Last modified: 08-15-2023

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